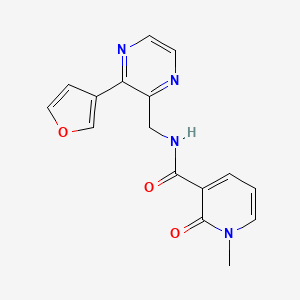
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unfortunately, there is limited information available on the specific compound “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide”. However, it appears to be a synthetic compound with potential therapeutic properties1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources. However, similar compounds are often synthesized for their unique structures, which make them valuable for scientific research, particularly in drug discovery and material synthesis2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. However, similar compounds often have complex structures that contribute to their diverse applications in scientific research2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, indole derivatives, which may share some structural similarities with this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources. However, similar compounds often have unique physical and chemical properties that contribute to their diverse applications in scientific research4.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research on compounds similar to "N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" often involves the exploration of their synthesis methods and the investigation of their chemical properties. Studies have demonstrated the condensation of various amides and esters to produce heterocyclic compounds with potential biological activities. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan and pyrazine derivatives showcases the versatility of these compounds in forming novel heterocyclic systems (El-Essawy & Rady, 2011).
Potential Biological Applications
The furan and pyrazine motifs present in these compounds are of interest due to their potential biological activities. Research has identified various derivatives with significant activities, such as amplification of phleomycin against bacterial strains, indicating their potential use as antibacterial agents (Brown & Cowden, 1982). Moreover, compounds containing furan and pyrazine units have been evaluated for their antiviral properties, particularly against influenza A virus H1N1, suggesting their utility in developing antiviral therapeutics (Wang et al., 2014).
Supramolecular Chemistry
The study of the crystal packing and supramolecular structures of compounds with furan and pyrazine rings highlights the influence of aromaticity and heteroatom substitution on their molecular interactions. This research is crucial for understanding the material properties of these compounds and their potential applications in nanotechnology and materials science (Rahmani et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available resources. However, similar compounds often require careful handling due to their potential biological activity5.
Orientations Futures
The future directions for research on this compound are not explicitly provided in the available resources. However, similar compounds often have diverse applications in scientific research, suggesting that this compound may also have potential for further study6.
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXQXGXANUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

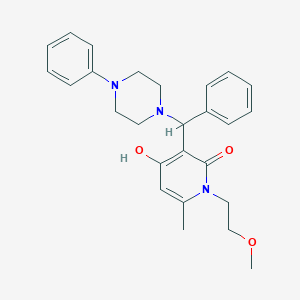
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)
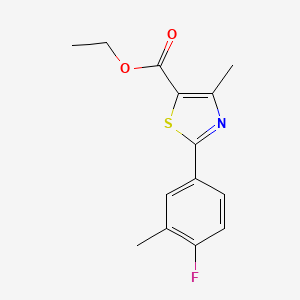
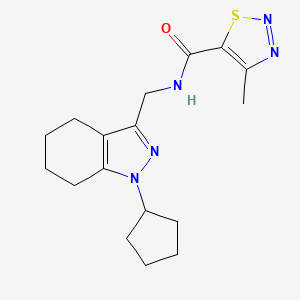
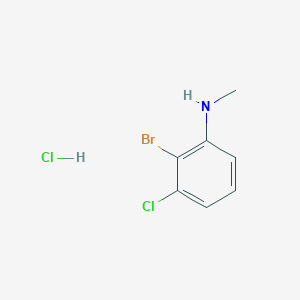
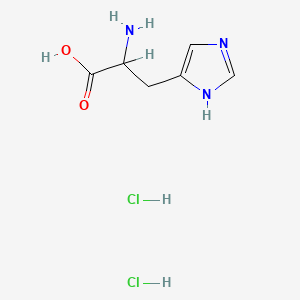
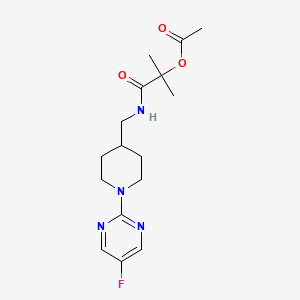
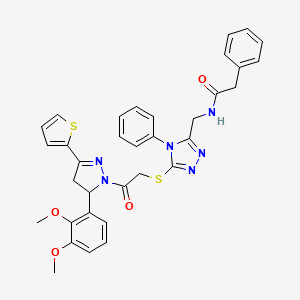
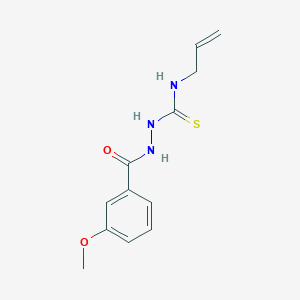
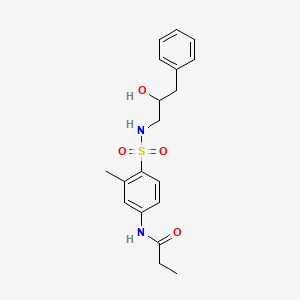
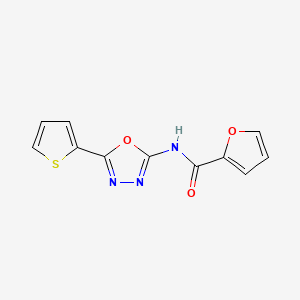
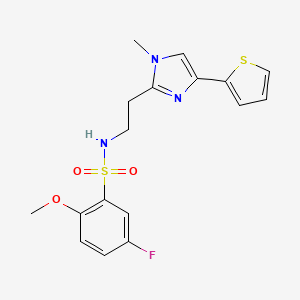
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)